2-Phenyl-1,3-thiazole-4-sulfonyl chloride
Overview
Description
2-Phenyl-1,3-thiazole-4-sulfonyl chloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to inhibit various enzymes and receptors, contributing to their diverse pharmacological activities . For instance, thiazole-4-sulfonamides have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the ATM and DNA-PK pathways, which are involved in DNA damage response .
Pharmacokinetics
Thiazole derivatives are generally known for their excellent pharmacological characteristics .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .
Action Environment
It is known that the biological activity of thiazole derivatives can be significantly expanded by modifying the thiazole scaffold with various pharmacophores .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,3-thiazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is particularly known for its interactions with enzymes involved in sulfonation reactions. It acts as a sulfonylating agent, transferring its sulfonyl group to target molecules. This interaction is essential in the modification of proteins and other biomolecules, affecting their function and activity .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modifying proteins and enzymes through sulfonation. It can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of specific proteins can alter their activity, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of its sulfonyl group to target biomolecules. This process involves the formation of a covalent bond between the sulfonyl group and the target molecule, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall health. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes and cofactors involved in sulfonation reactions, affecting metabolic flux and metabolite levels. These interactions are essential for the regulation of metabolic processes and the maintenance of cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the use of this compound in biochemical research .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 2-phenyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2-Phenyl-1,3-thiazole+Chlorosulfonic acid→2-Phenyl-1,3-thiazole-4-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Phenyl-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenyl-1,3-thiazole-4-sulfonyl chloride can be compared with other thiazole derivatives, such as:
2-Phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-Phenyl-1,3-thiazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-Phenyl-1,3-thiazole-4-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and biological activities compared to other thiazole derivatives.
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAPYOMDBBPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-05-3 | |
Record name | 2-phenyl-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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